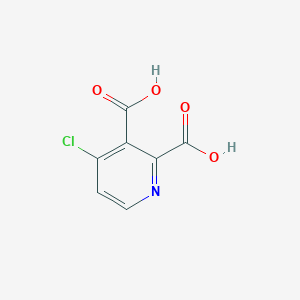

4-Chloropyridine-2,3-dicarboxylic acid

Description

BenchChem offers high-quality 4-Chloropyridine-2,3-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropyridine-2,3-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-3-1-2-9-5(7(12)13)4(3)6(10)11/h1-2H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRIBNKXOGEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility of 4-chloropyridine-2,3-dicarboxylic acid in Organic Solvents

This document serves as an in-depth technical guide to understanding, predicting, and experimentally determining the solubility of 4-chloropyridine-2,3-dicarboxylic acid. Recognizing that comprehensive quantitative solubility data for this specific molecule is not widely published, this guide provides the foundational theory, predictive analysis, and a robust experimental framework to empower researchers to generate this critical data in their own laboratories.

Introduction: The Importance of a Solubility Profile

4-chloropyridine-2,3-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine, it serves as a versatile building block and intermediate for the synthesis of novel pharmaceutical agents and functional materials.[1] The success of any application, from synthetic route optimization to final product formulation, is fundamentally linked to the compound's solubility.

Understanding the solubility of 4-chloropyridine-2,3-dicarboxylic acid is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reactions to ensure all components are in the solution phase, leading to optimal reaction kinetics and yield.

-

Purification: Designing effective crystallization and recrystallization protocols, which rely on differential solubility at varying temperatures or in solvent/anti-solvent systems.

-

Formulation: In drug development, solubility in various media is a critical determinant of a drug candidate's bioavailability and the choice of delivery vehicle.

This guide will first deconstruct the molecule's structure to predict its solubility behavior and then provide a detailed, validated protocol for its experimental determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] An analysis of the 4-chloropyridine-2,3-dicarboxylic acid structure allows for a strong predictive assessment.

Molecular Structure Analysis:

-

Hydrogen Bond Donors/Acceptors: The molecule possesses two carboxylic acid (-COOH) groups and a pyridine nitrogen atom. The -OH protons of the carboxylic acids are strong hydrogen bond donors, while the carbonyl oxygens (C=O) and the pyridine nitrogen are effective hydrogen bond acceptors. This is the dominant feature driving its solubility in polar, hydrogen-bonding solvents.

-

Polarity: The presence of nitrogen, oxygen, and chlorine atoms induces significant polarity across the molecule. The two adjacent carboxylic acid groups create a highly polar region.

-

Aromatic System: The pyridine ring provides a non-polar, aromatic surface, which can contribute to interactions with other aromatic solvents, though this effect is likely outweighed by the polar functional groups.

Predicted Solubility Trends:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water are expected to be effective. Their ability to both donate and accept hydrogen bonds will allow for strong intermolecular interactions with the carboxylic acid groups, facilitating dissolution.[3]

-

Very High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for this type of molecule. While they cannot donate hydrogen bonds, they are excellent acceptors and have large dipole moments, allowing them to effectively solvate the polar regions of the solute. For the related pyridine-2,6-dicarboxylic acid, solubility in DMSO is very high (100 mg/mL).[4]

-

Poor Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether are expected to be poor solvents. They lack the ability to form strong interactions (like hydrogen bonds or strong dipole-dipole forces) with the highly polar carboxylic acid groups, and cannot overcome the strong solute-solute interactions of the crystalline solid.[2][3]

Sources

Methodological & Application

Preparation of dimethyl 4-chloropyridine-2,3-dicarboxylate

Application Note: High-Yield Synthesis of Dimethyl 4-chloropyridine-2,3-dicarboxylate

Executive Summary

This application note details a robust, scalable protocol for the preparation of dimethyl 4-chloropyridine-2,3-dicarboxylate , a critical scaffold in the synthesis of imidazolinone herbicides (e.g., Imazamox) and various pharmaceutical pharmacophores.

The method utilizes a deoxygenative chlorination of dimethyl 4-hydroxypyridine-2,3-dicarboxylate (also known as the 4-pyridone tautomer) using a Phosphorus Oxychloride (

Strategic Overview & Retrosynthesis

The 4-chloropyridine core is accessed via the activation of the 4-hydroxy group (tautomeric with 4-pyridone). The 2,3-dicarboxylate moiety introduces electron-withdrawing effects that deactivate the ring, necessitating vigorous chlorinating conditions.

Critical Process Parameters (CPPs):

-

Reagent Quality: The use of

alongside -

Temperature Control: The reaction requires reflux (

), but overheating ( -

Quenching Dynamics: The hydrolysis of excess

is violently exothermic. A controlled, temperature-monitored quench is vital for safety and yield preservation.

Workflow Visualization

Figure 1: Operational workflow for the chlorination process.

Detailed Experimental Protocol

Safety Warning:

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Dimethyl 4-hydroxypyridine-2,3-dicarboxylate | Substrate | 1.0 | Dry thoroughly before use. |

| Phosphorus Oxychloride ( | Reagent/Solvent | 5.0 - 8.0 | Excess acts as solvent. |

| Phosphorus Pentachloride ( | Booster | 0.5 - 1.0 | Ensures conversion. |

| Toluene / Chlorobenzene | Co-solvent | N/A | Optional; if slurry is too thick. |

| Dichloromethane (DCM) | Extraction | N/A | For workup. |

Step-by-Step Methodology

1. Reaction Setup:

-

Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber or NaOH trap), and an internal temperature probe.

-

Charge the flask with Dimethyl 4-hydroxypyridine-2,3-dicarboxylate (1.0 eq).

-

Expert Tip: If the substrate is a crude solid from a previous step, ensure it is pulverized to a fine powder to prevent clumping.

2. Reagent Addition:

-

Add

(5.0 eq) carefully. The mixture may initially be a slurry. -

Add

(0.5 eq) in small portions.-

Observation: Evolution of HCl gas will occur immediately. Ensure scrubbing is active.

-

3. Chlorination:

-

Heat the mixture gradually to reflux (approx.

). -

Maintain reflux for 3 to 5 hours .

-

Validation: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material spot (low

, UV active) should disappear, replaced by a less polar product spot (higher -

The solution should turn from a slurry to a clear, amber/brown solution.

4. Concentration (Critical Step):

-

Once conversion is

, cool the mixture to -

Switch to a distillation setup or rotary evaporator (with strict trap protection).

-

Remove the excess

under reduced pressure.-

Why? Quenching large amounts of

is dangerous and generates excessive acid that can hydrolyze the esters. Removing it before quenching is the safest route.

-

5. Quenching & Isolation:

-

Dissolve the resulting viscous residue in Dichloromethane (DCM) .

-

Quench Procedure: Pour the DCM solution slowly onto a stirred mixture of Ice and Water (maintain temp

). -

Neutralize the aqueous layer carefully with saturated Sodium Bicarbonate (

) or-

Caution: Do not exceed pH 9 to avoid hydrolyzing the methyl esters.

-

-

Separate the organic layer.[1] Extract the aqueous layer twice more with DCM.

-

Combine organic layers, wash with brine, dry over anhydrous

, and concentrate.

6. Purification:

-

The crude residue is often pure enough for subsequent steps (

). -

If necessary, recrystallize from Methanol/Hexane or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Safety & Logic: The Quench Protocol

The most hazardous phase is the hydrolysis of residual phosphorus halides. The following logic gate ensures operator safety.

Figure 2: Decision matrix for safe workup of phosphorus halides.

Analytical Validation

| Parameter | Expected Result | Notes |

| Appearance | Off-white to pale yellow solid | Dark brown indicates overheating/tarring. |

| 1H NMR ( | The H-5 proton is lost (substituted by Cl). H-6 shifts downfield. | |

| 1H NMR (Esters) | Two singlets | Integration: 3H each. |

| Mass Spec (ESI) | Characteristic 3:1 Chlorine isotope pattern. |

References

-

Preparation of 4-halo-2,3-pyridinedicarboxylic acid diesters.

- Source: US P

- Relevance: Foundational patent describing the chlorination of pyridine dicarboxyl

-

Link:

-

Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

- Source: EP 0299171.

- Relevance: Describes optimization of the esterification and subsequent functionaliz

-

Link:

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines.

-

Source: Wang, H., et al. Molecules (2012).[2]

- Relevance: Validates the use of in solvent-free conditions for heterocyclic chlorin

-

Link:

-

-

Synthesis of Imidazolinone Herbicides.

- Source:The Chemistry of Heterocyclic Compounds.

- Relevance: Contextualizes the target molecule as a precursor to Imazamox/Imazapyr.

-

Link:

Sources

Application Notes and Protocols: 4-Chloropyridine-2,3-dicarboxylic Acid as a Pharmaceutical Building Block

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug discovery. Within this class, 4-Chloropyridine-2,3-dicarboxylic acid emerges as a highly functionalized and versatile building block. The presence of a chlorine atom at the 4-position, alongside two adjacent carboxylic acid groups, offers a trifecta of reactive sites for intricate molecular engineering.

The chlorine atom, positioned on the electron-deficient pyridine ring, serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. Concurrently, the vicinal dicarboxylic acids can be transformed into anhydrides, esters, amides, or serve as key coordinating moieties for metal-catalyzed cross-coupling reactions. This multi-faceted reactivity profile enables the construction of complex molecular architectures, making 4-Chloropyridine-2,3-dicarboxylic acid a valuable intermediate in the synthesis of bioactive compounds. These application notes provide an in-depth guide to the properties, synthesis, and strategic application of this building block for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Information

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of 4-Chloropyridine-2,3-dicarboxylic acid.

| Property | Value | Reference |

| CAS Number | 605661-85-6 | [1] |

| Molecular Formula | C₇H₄ClNO₄ | |

| Molecular Weight | 201.57 g/mol | |

| Appearance | White to yellow powder or crystals | |

| Purity | ≥95% | |

| Storage | Inert atmosphere, room temperature | |

| InChI Key | ASZRIBNKXOGEDF-UHFFFAOYSA-N |

Safety Profile:

4-Chloropyridine-2,3-dicarboxylic acid should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis of 4-Chloropyridine-2,3-dicarboxylic Acid

While 4-Chloropyridine-2,3-dicarboxylic acid is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A plausible and efficient synthetic route involves the oxidation of a suitable substituted quinoline precursor. The parent compound, pyridine-2,3-dicarboxylic acid (also known as quinolinic acid), is commonly synthesized by the oxidation of quinoline.[2][3]

A logical approach to the synthesis of the title compound would be the oxidation of 4-chloroquinoline.

Workflow for the Synthesis of 4-Chloropyridine-2,3-dicarboxylic Acid

Caption: Proposed synthetic workflow for 4-Chloropyridine-2,3-dicarboxylic acid.

Detailed Protocol: Oxidation of 4-Chloroquinoline

This protocol is adapted from established procedures for the oxidation of quinoline derivatives.[3][4]

Materials:

-

4-Chloroquinoline

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Dropping funnel

-

Büchner funnel and flask

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-chloroquinoline (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

-

Addition of Oxidant: While stirring vigorously, heat the solution to 70-80°C. Slowly add a concentrated aqueous solution of potassium permanganate (approximately 4-5 equivalents) portion-wise through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 90°C. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, continue to heat the mixture at 80-90°C for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide using a Büchner funnel. Wash the filter cake with a small amount of hot water.

-

Acidification and Precipitation: Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of 4-Chloropyridine-2,3-dicarboxylic acid should form.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Causality Behind Experimental Choices:

-

The use of a strong oxidizing agent like potassium permanganate is necessary to cleave the benzene ring of the quinoline system.

-

The reaction is performed under basic conditions to aid in the solubilization of the starting material and the product as its carboxylate salt.

-

Acidification is the crucial step to protonate the carboxylate groups and precipitate the desired dicarboxylic acid.

Applications in Pharmaceutical Synthesis

The strategic placement of the chloro and dicarboxylic acid functionalities makes 4-Chloropyridine-2,3-dicarboxylic acid a versatile scaffold for building complex pharmaceutical intermediates.

Formation of Pyridine-2,3-dicarboxylic Anhydride Intermediate

A key transformation of 4-Chloropyridine-2,3-dicarboxylic acid is its conversion to the corresponding anhydride. This reactive intermediate is a gateway to a variety of amide and ester derivatives.

Workflow for Anhydride Formation and Subsequent Amidation

Caption: Synthesis of nicotinamides via the anhydride intermediate.

Protocol: Synthesis of 4-Chloropyridine-2,3-dicarboxylic Anhydride

This protocol is based on general procedures for the formation of pyridine dicarboxylic anhydrides.[5][6]

Materials:

-

4-Chloropyridine-2,3-dicarboxylic acid

-

Acetic anhydride

-

Toluene (anhydrous)

Procedure:

-

A suspension of 4-Chloropyridine-2,3-dicarboxylic acid (1 equivalent) in acetic anhydride (5-10 equivalents) is heated to reflux for 2-4 hours.

-

The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

-

Toluene is added to the residue, and the mixture is concentrated again to azeotropically remove any remaining acetic acid.

-

The resulting solid is the crude 4-Chloropyridine-2,3-dicarboxylic anhydride, which can often be used in the next step without further purification.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is susceptible to nucleophilic attack, particularly due to the electron-withdrawing nature of the pyridine nitrogen and the two carboxylic acid groups. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides.

Protocol: General Procedure for SNAr with an Amine

Materials:

-

4-Chloropyridine-2,3-dicarboxylic acid

-

A primary or secondary amine (e.g., piperidine, morpholine)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

A polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

-

To a solution of 4-Chloropyridine-2,3-dicarboxylic acid (1 equivalent) in DMSO, add the amine (1.1-1.5 equivalents) and DIPEA (2-3 equivalents).

-

Heat the reaction mixture to 80-120°C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthesis of Fused Heterocyclic Systems

The vicinal dicarboxylic acids are ideal precursors for the construction of fused heterocyclic systems, which are common motifs in many drug molecules. For instance, reaction with diamines can lead to the formation of pyrido[2,3-d]pyrimidine derivatives.

Conclusion

4-Chloropyridine-2,3-dicarboxylic acid represents a highly valuable and versatile building block for pharmaceutical research and development. Its trifunctional nature allows for a diverse range of chemical transformations, enabling the synthesis of complex and novel molecular architectures. The protocols and conceptual frameworks provided in these application notes are intended to serve as a practical guide for scientists to unlock the synthetic potential of this powerful intermediate in the quest for new therapeutic agents.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link] (Accessed: February 23, 2026).

-

Quinoline - Wikipedia. Available at: [Link] (Accessed: February 23, 2026).

-

Quinolinic acid - Wikipedia. Available at: [Link] (Accessed: February 23, 2026).

-

Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis - Open Works. Available at: [Link] (Accessed: February 23, 2026).

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link] (Accessed: February 23, 2026).

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. Available at: [Link] (Accessed: February 23, 2026).

-

Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Available at: [Link] (Accessed: February 23, 2026).

- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.

- EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents.

-

Synthesis of 2, 3-pyridine-dicarboxylic acid - ResearchGate. Available at: [Link] (Accessed: February 23, 2026).

-

Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687. Available at: [Link] (Accessed: February 23, 2026).

- JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents.

-

Process for preparing pyridine-2,3-dicarboxylic acid compounds - European Patent Office - EP 0274379 B1. Available at: [Link] (Accessed: February 23, 2026).

- US4754039A - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents.

- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents.

-

Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher. Available at: [Link] (Accessed: February 23, 2026).

- CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents.

-

(PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives - ResearchGate. Available at: [Link] (Accessed: February 23, 2026).

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link] (Accessed: February 23, 2026).

-

Drug Discovery Patents - Charles River Laboratories. Available at: [Link] (Accessed: February 23, 2026).

-

Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing). Available at: [Link] (Accessed: February 23, 2026).

- EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents.

Sources

- 1. 605661-85-6|4-Chloropyridine-2,3-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 4. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

Application Note: Nucleophilic Substitution Reactions of 4-Chloropyridine-2,3-dicarboxylic Acid

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and agrochemical development. It focuses on the 4-chloropyridine-2,3-dicarboxylic acid scaffold (also known as 4-chloroquinolinic acid), a critical intermediate for synthesizing fused heterocyclic systems including imidazolinone herbicides and antitumor agents.

Executive Summary

4-Chloropyridine-2,3-dicarboxylic acid is a highly functionalized pyridine scaffold characterized by a unique reactivity profile. The chlorine atom at the C4 position is exceptionally electrophilic due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the adjacent dicarboxylic acid moieties. This guide details the protocols for Nucleophilic Aromatic Substitution (SNAr) at the C4 position, providing a roadmap for synthesizing 4-amino, 4-alkoxy, and 4-thio derivatives. These transformations are pivotal in the synthesis of imidazolinone herbicides (e.g., analogs of Imazapyr) and novel pharmaceutical pharmacophores.

Mechanistic Analysis: The "Activated" C4 Position

Electronic Activation

The reactivity of the C4-chlorine is governed by three factors:

-

Inductive Effect (-I): The pyridine nitrogen and the two carboxyl groups (at C2 and C3) strongly pull electron density from the ring.

-

Mesomeric Effect (-M): The pyridine nitrogen accepts electron density, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.

-

Leaving Group Ability: Chlorine is a good leaving group, but its displacement is rate-limited by the formation of the sigma-complex (addition step), which is accelerated by the electron-deficient ring.

Reaction Pathway Visualization

The following diagram illustrates the SNAr mechanism and the competing anhydride formation pathway.

Figure 1: Mechanistic divergence between direct SNAr substitution and anhydride-mediated cyclization.

Experimental Protocols

Protocol A: Direct SNAr with Amines (Library Synthesis)

Best for: Creating diverse libraries of 4-amino-pyridine-2,3-dicarboxylic acid derivatives for SAR (Structure-Activity Relationship) studies.

Reagents:

-

Substrate: 4-Chloropyridine-2,3-dicarboxylic acid dimethyl ester (Recommended over free acid for solubility).

-

Nucleophile: Primary or Secondary Amine (1.2 equiv).

-

Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Procedure:

-

Esterification (Pre-step): Reflux 4-chloropyridine-2,3-dicarboxylic acid in methanol with catalytic H2SO4 for 4 hours. Concentrate and neutralize to obtain the dimethyl ester. Note: This prevents zwitterion formation and improves solubility.

-

Reaction Setup: Dissolve the dimethyl ester (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add the amine (1.2 mmol) followed by Et3N (2.0 mmol) dropwise.

-

Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The 4-Cl is displaced rapidly.

-

Workup: Evaporate the solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4.

-

Hydrolysis (Optional): To recover the free acid, treat the ester with 1M LiOH in THF/Water (1:1) at RT for 2 hours, then acidify to pH 3.

Validation Criteria:

-

LC-MS: Disappearance of M+ (Cl pattern) and appearance of Product M+ (Amine mass).

-

1H NMR: Loss of the C4-H signal (if applicable) or shift in C5-H doublet due to electronic change.

Protocol B: Anhydride Formation & Regioselective Opening

Best for: Synthesis of fused heterocycles (e.g., pyrrolopyridines) or preparing precursors for imidazolinone herbicides.

Reagents:

-

Reagent: Acetic Anhydride (Ac2O).

-

Nucleophile: Amino acid amide or Hydrazine.

Step-by-Step Procedure:

-

Anhydride Formation: Suspend the diacid (10 g) in Ac2O (30 mL). Heat to 90°C for 1-2 hours. The solid will dissolve as the anhydride forms.

-

Isolation: Concentrate in vacuo to remove excess Ac2O and acetic acid. The residue is the reactive 4-chlorofuro[3,4-b]pyridine-5,7-dione . Use immediately (moisture sensitive).

-

Ring Opening: Dissolve the anhydride in dry THF. Add the nucleophile (e.g., 2-amino-2,3-dimethylbutyramide for herbicide synthesis) at 0°C .

-

Regioselectivity: The nucleophile typically attacks the less hindered carbonyl (C7), but the presence of the 4-Cl group can influence this via steric and electronic effects.

-

Cyclization: Add a base (e.g., NaOMe) and heat to reflux to close the second ring (forming the imide/imidazolinone).

Protocol C: Hydrolysis to 4-Hydroxy (Pyridone) Derivative

Best for: Generating metabolite standards or "Green" substitution.

Reagents:

Procedure:

-

Dissolve the acid in 10% NaOH (3 equiv).

-

Heat to reflux (100°C ) for 6 hours.

-

Cool to RT and acidify with conc. HCl to pH 1-2.

-

The product, 4-hydroxy-2,3-pyridinedicarboxylic acid (exists as the 4-pyridone tautomer), will precipitate as a white/off-white solid.

-

Filter and wash with cold water.

Data Summary & Optimization

| Parameter | Recommended Condition | Why? |

| Solvent | Acetonitrile (MeCN), DMF | Polar aprotic solvents stabilize the transition state of SNAr. |

| Temperature | 60°C - 80°C | Sufficient to overcome activation energy without causing decarboxylation (which occurs >150°C). |

| Base | Et3N, K2CO3 | Neutralizes the HCl byproduct; essential to drive the equilibrium. |

| Protecting Group | Methyl/Ethyl Ester | Prevents internal salt formation (zwitterion) of the free acid, improving kinetics. |

Troubleshooting & Safety

-

Decarboxylation Risk: Pyridine-2-carboxylic acids are prone to thermal decarboxylation. Avoid temperatures >140°C unless necessary.

-

Regioselectivity: In the anhydride opening (Protocol B), a mixture of isomers (2-amide vs 3-amide) may form. Verify structure using 2D NMR (HMBC).

-

Safety: 4-Chloropyridines are skin irritants and potential sensitizers. Handle in a fume hood. The anhydride is a lachrymator.

References

-

Synthesis of 4-chloropyridine derivatives: Journal of the Chemical Society, 1954, 1796. Link

-

Mechanism of SNAr in Pyridines: StackExchange Chemistry Discussion on 4-Chloropyridine Reactivity. Link

-

Imidazolinone Herbicide Chemistry (Imazapyr): Invasive.org - Imazapyr Technical Profile. Link

-

Reactivity of Pyridine Dicarboxylic Anhydrides: Hilaris Publisher - Reactivity of 2,3-Pyridine Dicarboxylic Anhydride. Link

-

Synthesis of 4-Amino-2-chloropyridine (Analogous Chemistry): ChemicalBook - 4-Amino-2-chloropyridine Synthesis. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN108135157A - 解æ¯å¹åå«èºèåç©æä½èç©çå¤åç© - Google Patents [patents.google.com]

- 3. CN113453553A - é¤èç»åç© - Google Patents [patents.google.com]

- 4. TW201002206A - Herbicidal composition comprising glyphosate, glufosinate or their salts - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloropyridine-2,3-dicarboxylic Acid

Case ID: SALT-REM-4CPDC

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky" Salt Problem

Welcome to the Technical Support Center. You are likely here because your synthesis of 4-chloropyridine-2,3-dicarboxylic acid (a chlorinated derivative of Quinolinic Acid) has resulted in a crude product contaminated with inorganic salts (NaCl, KCl, or phosphate salts from

The Core Challenge: This molecule presents a classic "Solubility Paradox."

-

High Polarity: With two carboxylic acid groups and a pyridine nitrogen, the molecule is highly polar and water-soluble.

-

Zwitterionic Character: At specific pH levels, the basic pyridine nitrogen and acidic carboxylates interact, forming zwitterions that refuse to dissolve in standard organic extraction solvents (like Ether or DCM).

-

Salt Affinity: The compound often co-crystallizes with inorganic salts due to similar lattice energies and solubility profiles in aqueous media.

This guide provides three validated protocols to resolve these issues, moving from the simplest workup to advanced derivatization strategies.

Module 1: The Physico-Chemical Matrix

Before selecting a protocol, review the solubility behavior of your target versus the contaminants.

Table 1: Solubility Profile & Solvent Selection

| Component | Water (Neutral pH) | Water (pH < 1) | Water (pH > 10) | Ethanol / Methanol | Ethyl Acetate | DCM / Ether |

| 4-Cl-PDC (Target) | Moderate (Zwitterion) | High (Cationic) | High (Anionic) | High | Low-Moderate | Insoluble |

| Inorganic Salts (NaCl/KCl) | High | High | High | Low | Insoluble | Insoluble |

| Phosphates ( | High | High | High | Insoluble | Insoluble | Insoluble |

Key Insight: Standard extraction with non-polar solvents (DCM/Ether) will fail . You must use polar organic solvents (n-Butanol, EtOAc) or exploit the pH-solubility switch.

Module 2: Protocol A - The "Isoelectric Crash" (Precipitation)

Best for: Large-scale removal of bulk salts (NaCl, KCl) when the product concentration is high.

The Science

Pyridine dicarboxylic acids have an Isoelectric Point (pI) —a specific pH where the net charge is zero. At this pH, water solubility is at its minimum, causing the product to precipitate while inorganic salts remain fully dissolved.

Step-by-Step Protocol

-

Concentration: Reduce your aqueous reaction mixture volume by 50% using a rotary evaporator (Max bath temp: 50°C to prevent decarboxylation).

-

Acidification/Adjustment:

-

Slowly add 6M HCl (or NaOH if starting acidic) to target the pH range of 2.0 – 2.5 .

-

Note: This is the estimated pI region for chlorinated quinolinic acid derivatives.

-

-

Induction: Cool the mixture to 0–4°C and stir gently for 2–4 hours.

-

Filtration: Filter the precipitate.[1]

-

The "Displacement Wash" (Critical Step):

-

Do not wash with water (you will re-dissolve the product).

-

Wash the filter cake with ice-cold ethanol (EtOH) .

-

Why? Inorganic salts are insoluble in EtOH, but trace water in the cake will carry them away. The product is less soluble in cold EtOH than water, minimizing loss.

-

Troubleshooting (FAQ)

Q: No precipitate formed after pH adjustment. A: Your solution is too dilute. Evaporate further or add solid NaCl to induce the "Salting Out" effect (Common Ion Effect), forcing the organic molecule out of the solution.

Q: The precipitate is a sticky gum, not a powder. A: This is "oiling out." Re-dissolve in warm water, add a seed crystal if available, and cool very slowly. Alternatively, triturating the gum with Acetone or Acetonitrile can induce crystallization.

Module 3: Protocol B - The "Polar Extraction" (Liquid-Liquid)

Best for: High-purity requirements or when the product refuses to crystallize.

The Science

Since the target is too polar for Ether, we use n-Butanol (n-BuOH) or 2-Methyltetrahydrofuran (2-MeTHF) . These solvents can hydrogen bond with the dicarboxylic acid, pulling it out of the water, while rejecting the ionized inorganic salts.

Step-by-Step Protocol

-

pH Control: Adjust the aqueous phase pH to 0.5 – 1.0 using HCl.

-

Saturation: Saturate the aqueous phase with solid NaCl.

-

Why? This increases the ionic strength, making the water "inhospitable" to the organic compound (Salting-Out Effect), pushing it into the organic layer.

-

-

Extraction:

-

Extract 3x with n-Butanol (Ratio 1:1 vol/vol).

-

Note: n-Butanol has a high boiling point (117°C). If this is an issue, use a mixture of THF:Ethyl Acetate (1:1) .

-

-

Drying: Dry the combined organic layers over Anhydrous

. -

Evaporation: Remove solvent under reduced pressure.

Troubleshooting (FAQ)

Q: My NMR shows salt peaks even after extraction. A: Water droplets were likely entrained in the organic layer. Ensure you dry the organic layer thoroughly with

orand filter through a celite pad before evaporation.

Module 4: Protocol C - The "Ester Bypass" (Derivatization)

Best for: Intractable emulsions or when absolute salt-free purity is required for catalysis.

The Science

If the dicarboxylic acid is too difficult to purify directly, convert it to a diester. Esters are non-polar, easily extracted into Toluene or Hexane (leaving salts behind), and can be hydrolyzed back to the acid later.

Workflow Diagram

Caption: The "Ester Bypass" strategy converts the difficult-to-purify acid into a lipophilic ester, allowing easy separation from ionic salts before reverting to the final product.

Module 5: Decision Matrix (Visual Guide)

Use this logic flow to determine the correct protocol for your specific situation.

Caption: Decision matrix for selecting the optimal purification route based on concentration and stability.

References

-

ChemicalBook. (2025). 4-Chloropyridine-2-carboxylic acid - Properties and Synthesis.Link

-

Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.[4]Link

-

ResearchGate. (2019). Discussion: How to purify a water soluble compound? (Pyridine carboxylic acids).[2][6][7][8][9][10][11]Link

-

PubChem. (2025).[7] 4-Chloropyridine-2-carboxylic acid Compound Summary.Link

-

Sigma-Aldrich. (2025). 2,3-Dichloropyridine-4-carboxylic acid Product Sheet.Link

Disclaimer: These protocols involve the handling of corrosive acids and chlorinated organic compounds.[5] Always consult the Safety Data Sheet (SDS) and perform a risk assessment before proceeding.

Sources

- 1. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. Sciencemadness Discussion Board - removal of pyridine - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloropyridine-2-carboxylic acid | C6H4ClNO2 | CID 230890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Chloro-pyridine-2-carboxylic acid AldrichCPR 5470-22-4 [sigmaaldrich.com]

- 11. dergipark.org.tr [dergipark.org.tr]

Separation of 4-chloropyridine-2,3-dicarboxylic acid from 2,6-isomer

This guide functions as a specialized Technical Support Center for researchers dealing with the purification of 4-chloropyridine-2,3-dicarboxylic acid (a key intermediate for imidazolinone herbicides like Imazapyr) from its structural isomer, 4-chloropyridine-2,6-dicarboxylic acid .[1]

Ticket Subject: Purification of 4-chloropyridine-2,3-dicarboxylic acid (Target) from 4-chloropyridine-2,6-dicarboxylic acid (Impurity). Assigned Specialist: Senior Application Scientist, Separation Chemistry Division.

Executive Summary & Chemical Logic

The separation of the 2,3-isomer (vicinal dicarboxylic acid) from the 2,6-isomer (meta-like dicarboxylic acid) relies on a binary chemical difference: Cyclic Anhydride Formation .

-

The Target (2,3-isomer): Possesses adjacent carboxyl groups.[1] Upon heating with a dehydrating agent, it readily closes a ring to form a stable, 5-membered cyclic anhydride (furo[3,4-b]pyridine-5,7-dione derivative).[1]

-

The Impurity (2,6-isomer): Carboxyl groups are separated by the pyridine nitrogen. It cannot form a monomeric cyclic anhydride.[1] Under dehydration conditions, it either remains as the free acid or forms an insoluble polymeric anhydride.

The Strategy: Convert the mixture to anhydrides. The 2,3-anhydride becomes soluble in organic media; the 2,6-species remains insoluble.[1] Filter, then hydrolyze the filtrate to recover the pure target.

Primary Protocol: The Anhydride Separation Method

Status: Gold Standard | Purity Potential: >98% | Scale: Gram to Kilogram[1][2]

Reagents Required[1][2][3][4][5]

-

Solvent/Reagent: Acetic Anhydride (

) or Toluene/Acetic Anhydride mixture.[1] -

Hydrolysis Agent: NaOH (aq) or Water/THF.[1]

-

Safety: 4-chloropyridines are potential sensitizers.[1] Work in a fume hood.

Step-by-Step Workflow

Phase A: Selective Anhydride Formation

-

Suspension: Suspend the crude mixture (containing both isomers) in Acetic Anhydride (3-5 equivalents relative to total acid mass).

-

Note: If the mixture is wet, add extra

to consume water first.

-

-

Reflux: Heat the mixture to reflux (

) for 1–2 hours. -

Hot Filtration: Filter the mixture while hot (

).

Phase B: Recovery of Target Acid

-

Concentration: Evaporate the acetic anhydride/acetic acid from the filtrate under reduced pressure (Rotavap) to obtain the crude anhydride solid.

-

Hydrolysis: Dissolve the residue in water (or 1M NaOH if rapid hydrolysis is needed). Heat to

for 30 minutes. -

Acidification: Adjust pH to 1.0–1.5 using conc. HCl.

-

Crystallization: Cool to

. The pure 4-chloropyridine-2,3-dicarboxylic acid will precipitate.[1] -

Isolation: Filter, wash with ice-cold water, and dry.[1]

Visual Workflow (DOT Diagram)

Caption: Logical flow for separating vicinal (2,3) vs. distal (2,6) isomers via selective anhydride formation.

Alternative Protocol: pH-Controlled Precipitation

Status: Secondary Option | Use Case: When anhydrous conditions are impossible.[1]

The pKa values of the two isomers differ slightly due to the inductive effect of the chlorine atom and the proximity of the carboxyls in the 2,3-isomer (First pKa is typically lower due to stabilization).

| Parameter | 2,3-Isomer | 2,6-Isomer |

| pKa1 (Est.) | ~2.1 | ~2.8 |

| Solubility (pH 0.5) | Moderate | Low |

Protocol:

-

Dissolve the crude mixture in minimal 10% NaOH (pH > 10).

-

Slowly acidify with 6M HCl while stirring.

-

Critical Point: The 2,6-isomer is often less soluble in the pH 2.5–3.5 range and may precipitate first.[1] Filter this off.

-

Continue acidifying the filtrate to pH 0.8–1.0 to precipitate the 2,3-isomer .[1]

-

Warning: This method requires precise pKa determination for your specific impurity profile and is less robust than the anhydride method.

-

Troubleshooting & FAQs

Q1: My final product is dark brown/black. Why?

Diagnosis: Decarboxylation or Polymerization.[1] Root Cause:

-

Overheating: Pyridine dicarboxylic acids are prone to thermal decarboxylation (losing

) at high temperatures ( -

Reaction Time: Refluxing in acetic anhydride for too long (>3 hours) can lead to tar formation.[1] Solution: Limit reflux to 90 minutes. Use a nitrogen blanket to prevent oxidative degradation.[1] Treat the final aqueous solution with activated carbon prior to crystallization.

Q2: The yield is lower than expected (<50%).

Diagnosis: Incomplete Hydrolysis or Solubility Loss.[1] Root Cause:

-

The anhydride intermediate might not have fully hydrolyzed back to the diacid.

-

The product is too soluble in the acidic mother liquor. Solution: Ensure the hydrolysis step runs for at least 30 mins at

. When crystallizing, cool to

Q3: Can I use Thionyl Chloride ( ) instead of Acetic Anhydride?

Diagnosis: Reagent Substitution. Answer: Risky. Thionyl chloride will convert both isomers to their corresponding acid chlorides (2,3-diacid chloride and 2,6-diacid chloride).[1] Both acid chlorides are likely soluble in organic solvents, eliminating the separation benefit.[1] Acetic anhydride is specific because it forms a cyclic structure only with the 2,3-isomer.[1]

Analytical Verification (Quality Control)

To confirm the separation, use High-Performance Liquid Chromatography (HPLC).[2] Standard Reverse Phase (C18) often fails to retain these polar acids.[1] Use Ion-Pair Chromatography .[1]

Recommended Method:

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm.[1]

-

Mobile Phase A: Water + 10mM Tetrabutylammonium Hydroxide (Ion Pairing Agent) +

(adjust to pH 2.5).[1] -

Mobile Phase B: Methanol or Acetonitrile.[1]

-

Gradient: 5% B to 50% B over 20 mins.

-

Detection: UV @ 270 nm.[1]

-

Expected Result: The ion-pairing agent interacts differently with the vicinal dicarboxylate (2,3) vs the distal dicarboxylate (2,6), providing baseline separation.

References

-

Synthesis of Pyridine Dicarboxylic Acids

-

Purification Methodology (Anhydride Formation)

- Principle: The separation of vicinal pyridine carboxylic acids via anhydride formation is a foundational technique in heterocyclic chemistry, utilized in the purification of Quinolinic Acid (2,3-isomer) from Isocinchomeronic Acid (2,5-isomer) and Dipicolinic Acid (2,6-isomer).

-

Patent Reference: Analogy drawn from purification of pyridine-2,3-dicarboxylic acid streams.[1][3][4] See EP0947508B1 ("Process for recovery of pyridine-2,3-dicarboxylic acid").[1][3]

-

[1]

-

Analytical Methods

Sources

- 1. 4-Pyridinecarboxylic acid, 2,6-dichloro- [webbook.nist.gov]

- 2. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. data.epo.org [data.epo.org]

- 4. data.epo.org [data.epo.org]

- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Purification of 4-Chloropyridine-2,3-Dicarboxylic Acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-chloropyridine-2,3-dicarboxylic acid. The methodologies outlined below are designed to address common purity challenges and ensure the isolation of a high-quality final product.

Introduction

4-Chloropyridine-2,3-dicarboxylic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this intermediate is critical for the success of subsequent reactions, affecting yield, side-product formation, and the overall efficiency of a synthetic route. This guide offers a systematic approach to troubleshooting common purification issues, grounded in the physicochemical properties of the target molecule and its likely impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-chloropyridine-2,3-dicarboxylic acid?

A1: The impurity profile of the crude product is highly dependent on the synthetic route. However, common impurities may include:

-

Unreacted starting materials: Depending on the specific synthesis, this could include precursors to the pyridine ring or the carboxylic acid functionalities.

-

Over-chlorinated species: The formation of dichloro-isomers, such as 4,5-dichloropyridine-2,3-dicarboxylic acid, is a potential side reaction, particularly in syntheses involving chlorination steps.[1][2]

-

Decarboxylated byproducts: Pyridine-2,3-dicarboxylic acids can be prone to decarboxylation under harsh reaction conditions.

-

Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.

Q2: What is the first step I should take to purify my crude product?

A2: Before attempting any purification, it is crucial to obtain an initial assessment of the crude product's purity. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for this purpose. A general HPLC method for pyridine carboxylic acids can be adapted for this initial analysis. This will help you to identify the major impurities and select the most appropriate purification strategy.

Q3: Is recrystallization a suitable method for purifying 4-chloropyridine-2,3-dicarboxylic acid?

A3: Yes, recrystallization is often a highly effective method for purifying solid organic compounds like 4-chloropyridine-2,3-dicarboxylic acid. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.

Q4: Can I use acid-base extraction for purification?

A4: Acid-base extraction is a powerful technique for separating acidic compounds from neutral or basic impurities.[3][4] Given that 4-chloropyridine-2,3-dicarboxylic acid has two acidic carboxylic acid groups, this method can be very effective. The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing effects of the chloro and carboxylic acid groups, making the molecule behave primarily as an acid.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 4-chloropyridine-2,3-dicarboxylic acid.

Problem 1: Low Purity After Initial Purification Attempt

Possible Cause:

-

Inappropriate purification method selected.

-

Suboptimal conditions for the chosen method.

-

Presence of impurities with similar physicochemical properties to the product.

Solutions:

-

Re-evaluate your initial purity assessment: Ensure your analytical method (e.g., HPLC) is capable of resolving the product from its impurities.

-

Consider a multi-step purification strategy: A combination of techniques, such as acid-base extraction followed by recrystallization, can often achieve higher purity than a single method.

-

Optimize your current method:

-

Recrystallization: Experiment with different solvent systems. A mixed-solvent system can provide the fine-tuned solubility properties needed for effective purification.

-

Acid-Base Extraction: Carefully control the pH during the extraction and precipitation steps. The pKa of the parent compound, pyridine-2,3-dicarboxylic acid (quinolinic acid), can be used as a guide.[5]

-

Problem 2: Poor Yield After Recrystallization

Possible Causes:

-

The product is too soluble in the cold recrystallization solvent.

-

Too much solvent was used during the dissolution step.

-

Premature crystallization during hot filtration.

-

Crystals were not completely collected during filtration.

Solutions:

-

Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold.

-

Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

-

Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.

-

Improve Crystal Collection: After crystallization, cool the flask in an ice bath to maximize crystal formation before filtration. Wash the collected crystals with a small amount of ice-cold solvent.

Problem 3: Oiling Out During Recrystallization

Possible Cause:

-

The boiling point of the solvent is higher than the melting point of the solute.

-

The solution is supersaturated with impurities.

Solutions:

-

Lower the temperature of dissolution: Use a larger volume of solvent at a temperature below the compound's melting point.

-

Change the solvent system: A different solvent or a mixed-solvent system may prevent oiling out.

-

Perform a preliminary purification: Use a technique like acid-base extraction to remove a significant portion of the impurities before attempting recrystallization.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate 4-chloropyridine-2,3-dicarboxylic acid from neutral and basic impurities.

Workflow Diagram:

Caption: Workflow for Acid-Base Extraction Purification.

Step-by-Step Procedure:

-

Dissolve the crude 4-chloropyridine-2,3-dicarboxylic acid in a suitable organic solvent, such as ethyl acetate.

-

Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

-

Allow the layers to separate. The aqueous layer will contain the sodium salt of the dicarboxylic acid.

-

Drain the lower aqueous layer into a clean flask.

-

Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the product.

-

Combine the aqueous extracts and cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. This will protonate the carboxylate groups and cause the purified product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water to remove any residual salts.

-

Dry the purified 4-chloropyridine-2,3-dicarboxylic acid under vacuum.

Protocol 2: Recrystallization

This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined experimentally.

Solvent Selection Data:

| Solvent/System | Solubility (Hot) | Solubility (Cold) | Comments |

| Water | Moderate | Low | Good for polar compounds. |

| Ethanol | High | Moderate | May require a co-solvent. |

| Ethyl Acetate | Moderate | Low | A potential single solvent. |

| Water/Ethanol | Adjustable | Adjustable | A good starting mixed-solvent system. |

| Dichloromethane/Hexane | Adjustable | Adjustable | For less polar impurities. |

Step-by-Step Procedure:

-

Place the crude 4-chloropyridine-2,3-dicarboxylic acid in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent (or the more soluble solvent of a mixed pair).

-

Heat the mixture to the boiling point of the solvent with stirring.

-

Continue to add small portions of the hot solvent until the solid just dissolves.

-

If using a mixed-solvent system, add the less soluble solvent dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the ice-cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

References

-

Acid-Base Extraction. (n.d.). In LibreTexts. Retrieved from [Link]

-

FooDB. (2015, May 7). Showing Compound quinolinate (FDB031142). Retrieved from [Link]

-

Wikipedia contributors. (2023, December 28). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Google Patents. (n.d.). JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.

- Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.

-

Recrystallization. (n.d.). In LibreTexts. Retrieved from [Link]

-

Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

-

Wikipedia contributors. (2023, June 18). Pyridinedicarboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Method for synthesizing 4-chloro-pyridine. (2013, October 23). Patsnap. Retrieved from [Link]

-

Liquid/liquid Extraction. (n.d.). In University of Colorado Boulder. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

-

Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

-

Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. (2019, March 4). PMC. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015, April 20). East European Journal of Physics. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 2. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. Showing Compound quinolinate (FDB031142) - FooDB [foodb.ca]

Controlling temperature during hydrolysis of 4-chloropyridine dicarboxylates

Welcome to the technical support center for the hydrolysis of 4-chloropyridine dicarboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for controlling temperature during this critical reaction. Here, we synthesize established chemical principles with practical, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Temperature Control

This section addresses specific issues you may encounter during the hydrolysis of 4-chloropyridine dicarboxylates, with a focus on temperature-related challenges.

Q1: My hydrolysis reaction is very slow or incomplete. Should I just increase the temperature?

While increasing the temperature is a common strategy to accelerate a slow saponification reaction, it must be approached with caution for this specific substrate.[1][2]

-

Causality: The hydrolysis of esters is a bimolecular nucleophilic substitution reaction.[3] Higher temperatures increase the kinetic energy of the reacting molecules (the ester and the hydroxide ions), leading to more frequent and energetic collisions, thus increasing the reaction rate.[4] However, 4-chloropyridine dicarboxylates have competing reaction pathways that are also accelerated by heat.

-

Troubleshooting Protocol:

-

Initial Temperature Range: Start with a moderate temperature, for example, 50-60 °C, when using common bases like NaOH or KOH in an aqueous or alcoholic solvent system.

-

Stepwise Increase: If the reaction is slow, increase the temperature in small increments (e.g., 5-10 °C) and closely monitor the reaction progress.

-

Reaction Monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to track the disappearance of the starting material and the appearance of the desired dicarboxylic acid. Also, look for the formation of any byproducts.[5]

-

Consider a Catalyst: If higher temperatures lead to side reactions, consider using a phase-transfer catalyst to enhance the reaction rate at a lower temperature.

-

Q2: I am observing a significant amount of a byproduct that I suspect is a pyridinol derivative. What is happening and how can I prevent it?

The formation of a 4-hydroxypyridine derivative indicates that the chloro-substituent is being displaced by a hydroxide ion. This is a nucleophilic aromatic substitution reaction, which is often promoted by higher temperatures.[6]

-

Causality: The pyridine ring is electron-deficient, and this effect is enhanced by the two electron-withdrawing carboxylate groups. This makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. While the C-Cl bond on an aromatic ring is generally strong, the activating effect of the other substituents and elevated temperatures can facilitate its hydrolysis.

-

Troubleshooting Protocol:

-

Lower the Reaction Temperature: This is the most critical step. Reduce the temperature to a range where the hydrolysis of the ester groups proceeds at a reasonable rate, but the hydrolysis of the C-Cl bond is minimized.

-

Control the Stoichiometry of the Base: Use the minimum required amount of base (typically 2.0-2.2 equivalents for a diester) to avoid a high concentration of hydroxide ions, which can favor the nucleophilic aromatic substitution.

-

Solvent Selection: Consider using a solvent system that may disfavor the C-Cl bond hydrolysis. For instance, a mixture of an organic solvent and water might be gentler than a purely aqueous medium.

-

Q3: My final product seems to have lost one or both of the carboxylic acid groups. Why is this occurring?

The loss of carboxylic acid groups suggests that decarboxylation is taking place. This is a common side reaction for pyridine carboxylic acids, especially at elevated temperatures.[7]

-

Causality: Pyridine-2,6-dicarboxylic acids can undergo decarboxylation when heated, particularly in an acidic or even neutral aqueous solution after the initial hydrolysis. The stability of the resulting carbanion or zwitterionic intermediate influences the ease of this reaction.

-

Troubleshooting Protocol:

-

Maintain a Basic pH During the Reaction: Decarboxylation is often more facile under acidic conditions. By keeping the reaction mixture basic throughout the hydrolysis, you can minimize this side reaction.

-

Work-up at Low Temperatures: After the hydrolysis is complete, cool the reaction mixture in an ice bath before neutralization and acidification to isolate the dicarboxylic acid.

-

Careful Acidification: During the work-up, add the acid slowly and with efficient cooling to avoid localized heating that could promote decarboxylation.

-

| Issue | Potential Cause | Recommended Temperature Range | Other Solutions |

| Slow/Incomplete Reaction | Insufficient thermal energy | 50-80 °C (start low and increase cautiously) | Increase reaction time, use a catalyst, ensure efficient mixing. |

| Formation of 4-Hydroxypyridine | High temperature promoting C-Cl hydrolysis | 40-60 °C | Use stoichiometric amount of base, consider a mixed solvent system. |

| Decarboxylation | Excessive heat during reaction or work-up | During reaction: 50-70 °C; During work-up: 0-10 °C | Maintain basic pH during reaction, careful and cold acidification. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the hydrolysis of dimethyl 4-chloropyridine-2,6-dicarboxylate?

There is no single "optimal" temperature, as it depends on the specific reaction conditions (e.g., concentration, solvent, and base used). A good starting point is typically in the range of 50-70°C.[4] It is crucial to monitor the reaction to find the best balance between a reasonable reaction rate and the minimization of side products.

Q2: How can I effectively control the temperature of my hydrolysis reaction?

For precise temperature control, it is recommended to use a temperature-controlled oil bath or a heating mantle connected to a temperature controller and a thermocouple. For reactions requiring cooling, an ice bath or a cryostat can be used.[8]

Q3: Does the choice of base affect the optimal reaction temperature?

Yes, the strength and concentration of the base can influence the reaction rate. Stronger bases like potassium hydroxide might allow for slightly lower reaction temperatures compared to sodium hydroxide. However, a higher concentration of a strong base can also increase the rate of unwanted side reactions.

Q4: How do I know if my reaction is complete?

The completion of the reaction should be determined empirically using analytical techniques. A common method is TLC, where the disappearance of the starting ester spot and the appearance of the product spot (which will likely have a different retention factor) indicate the reaction's progress. For more quantitative analysis, HPLC or NMR can be used to confirm the absence of the starting material.

Q5: Is it possible to perform this hydrolysis at room temperature?

Hydrolysis at room temperature is possible but may be very slow, potentially taking several days to reach completion.[1] This could be a viable option if you are particularly concerned about temperature-sensitive side reactions and time is not a major constraint.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for the hydrolysis of a 4-chloropyridine dicarboxylate with decision points for temperature control.

Caption: A flowchart for systematically managing temperature during hydrolysis.

References

- Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (n.d.).

- Reaction kinetics saponification of the experimental values at the temperatureof T=80 °C. (n.d.).

-

(PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. (2016). Retrieved from [Link]

-

(PDF) THE EFFECT OF REACTANTS' INITIAL TEMPERATURES ON THE RATE CONSTANT AND CONVERSION OF SAPONIFICATION REACTION TAKING PLACE IN A NON-ISOTHERMAL AND NON-ADIABATIC BATCH REACTOR - ResearchGate. (2021). Retrieved from [Link]

- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.).

-

Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks - OSTI.GOV. (n.d.). Retrieved from [Link]

-

Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups. (n.d.). Retrieved from [Link]

-

Effect of Temperature On Batch Saponification Reaction | PDF | Chemical Reactor - Scribd. (n.d.). Retrieved from [Link]

-

Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC. (n.d.). Retrieved from [Link]

-

Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications. (2004). Retrieved from [Link]

-

Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks | ChemRxiv. (2025). Retrieved from [Link]

-

The reaction of 4-chloropyridine with some amines - ResearchGate. (2025). Retrieved from [Link]

-

Kinetics of Saponification Reaction in a Batch Reactor - Impact Factor: 8.118. (2022). Retrieved from [Link]

-

Kinetics of Saponification in PFR | PDF | Reaction Rate | Activation Energy - Scribd. (n.d.). Retrieved from [Link]

-

Experiment C: Hydrolysis of a Carboxylic Acid Ester:. (n.d.). Retrieved from [Link]

-

How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. (2017). Retrieved from [Link]

- US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents. (n.d.).

-

Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights - MDPI. (2021). Retrieved from [Link]

-

The polymerisation of 4-chloropyridine - ResearchGate. (2025). Retrieved from [Link]

-

4-Chloropyridine-2-carboxylic acid | C6H4ClNO2 | CID 230890 - PubChem. (n.d.). Retrieved from [Link]

-

A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (n.d.). Retrieved from [Link]

-

Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis | Inorganic Chemistry - ACS Publications. (2022). Retrieved from [Link]

-

13 Saponification of Esters. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved from [Link]

-

Saponification of Esters - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

-

Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari. (n.d.). Retrieved from [Link]

-

191 CHM2211 Problem Solving Saponification as a Nucleophilic Acyl Substitution Reaction Under Basic - YouTube. (2021). Retrieved from [Link]

- EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents. (n.d.).

-

Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Linear Free Energy Relationship | Chemical Science International Journal. (2015). Retrieved from [Link]

-

2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Troubleshooting Common Cold Saponification Complications - Domestika. (n.d.). Retrieved from [Link]

-

(PDF) Dimethyl pyridine-2,6-dicarboxylate - ResearchGate. (2025). Retrieved from [Link]

-

A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (2025). Retrieved from [Link]

-

Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. (2026). Retrieved from [Link]

-

A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - Bentham Science Publishers. (2025). Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 4-chloroquinolinic acid

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Chloroquinolinic Acid (4-Cl-QA) . As a chlorinated derivative of Quinolinic Acid (a potent neurotoxin and NMDA agonist), 4-Cl-QA serves as both a critical synthetic intermediate and a potential specific biomarker in kynurenine pathway modulation studies.

This document objectively compares the MS detection "performance" of 4-Cl-QA against its non-chlorinated parent (Quinolinic Acid) and isomeric alternatives, establishing a validated protocol for distinction based on isotopic signatures and ortho-effect fragmentation mechanisms .

Part 1: Structural Context & The Chlorine Signature

To accurately identify 4-Cl-QA, one must first understand the physics of its ionization compared to "Alternative A" (Native Quinolinic Acid). The presence of chlorine provides a definitive spectral advantage: the isotopic cluster.

The Isotopic Advantage

Unlike Quinolinic Acid (

| Feature | 4-Chloroquinolinic Acid (Target) | Quinolinic Acid (Alternative) | Analytical Implication |

| Formula | 4-Cl-QA is ~34 Da heavier. | ||

| Monoisotopic Mass | 200.98 g/mol | 167.02 g/mol | Distinct mass shift. |

| Isotope Pattern | M and M+2 (3:1 ratio) | M only (negligible M+1) | Self-Validating: The M+2 peak confirms Cl presence. |

| Acidity (pKa) | High (e- withdrawing Cl) | Moderate | 4-Cl-QA ionizes more efficiently in ESI(-). |

Part 2: Comparative Ionization Strategies

The "performance" of your assay depends heavily on the ionization source. Below is a comparison of ionization modes for 4-Cl-QA.

Electrospray Ionization Negative (ESI-) [Recommended]

-

Mechanism: Deprotonation of the carboxylic acid groups (

). -

Performance: Superior sensitivity. The electron-withdrawing chlorine atom at position 4 stabilizes the negative charge on the carboxylate, making 4-Cl-QA ionize more readily than native Quinolinic Acid.

-

Primary Ion:

200 (

Electrospray Ionization Positive (ESI+)

-

Mechanism: Protonation of the pyridine nitrogen (

). -

Performance: Poor. The carboxylic acid protons are highly acidic, and the electron-withdrawing chlorine reduces the basicity of the pyridine nitrogen. Signal-to-noise ratio is typically 10-50x lower than in negative mode.

Electron Impact (EI)[1]

-

Mechanism: High-energy (70 eV) fragmentation.

-

Performance: Requires derivatization (e.g., TMS-esters) to be volatile. While it provides a rich structural fingerprint, it lacks the high-throughput capability of LC-MS/MS (ESI) for biological matrices.

Part 3: Fragmentation Pathways (The Core Mechanism)

The fragmentation of 4-Cl-QA is governed by the "Ortho Effect" —the interaction between the two adjacent carboxylic acid groups at positions 2 and 3.

Mechanism 1: The Anhydride Dehydration

Similar to Quinolinic Acid, the primary metastable loss is water (

-

Transition:

200 -

Significance: This confirms the ortho relationship of the carboxyl groups. Isomers where carboxyls are separated (e.g., 2,4- or 2,5-substitution) do not readily lose water to form stable anhydrides.

Mechanism 2: Decarboxylation

Sequential loss of

-

Step 1: Loss of

from C-2 (favored due to stability of the resulting anion).-

200

-

200

-

Step 2: Loss of second

or-

156

-

156

Visualization: Fragmentation Decision Tree

Figure 1: ESI(-) Fragmentation pathway of 4-Chloroquinolinic Acid. The formation of the anhydride (m/z 182) is diagnostic for the 2,3-dicarboxylic acid structure.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for LC-MS/MS (Triple Quadrupole) using Negative Mode ESI.

Sample Preparation

-

Solvent: Dissolve standard in 50:50 Methanol:Water.

-

Additives: Use Ammonium Acetate (10mM). Avoid strong acids (Formic/TFA) in the mobile phase, as they suppress ionization of the carboxylic acids in negative mode.

LC Conditions

-

Column: C18 or Phenyl-Hexyl (for better retention of polar aromatics).

-

Mobile Phase A: 10mM Ammonium Acetate (pH 7.0).

-

Mobile Phase B: Acetonitrile.

-

Flow: 0.3 mL/min.

MS/MS Parameters (Optimized for 4-Cl-QA)

| Parameter | Setting | Rationale |

| Polarity | Negative (ESI-) | Maximizes ionization of dicarboxylic acid. |

| Precursor Ion | 200.0 ( | Base peak of the isotope cluster. |

| Quantifier Transition | 200.0 | Loss of |

| Qualifier Transition 1 | 200.0 | Loss of 2x |

| Qualifier Transition 2 | 200.0 | Loss of |

| Confirmation | Monitor 202.0 | Tracks the |

Part 5: Data Summary & Alternatives Comparison

The following table contrasts 4-Cl-QA with its most common "confusers" in a biological or synthetic screen.

| Compound | Precursor ( | Major Fragment ( | Distinguishing Feature |

| 4-Chloroquinolinic Acid | 200 | 156, 112, 182 | 3:1 Cl Isotope pattern; Anhydride formation. |

| Quinolinic Acid | 166 | 122, 78, 148 | No Cl isotope; Mass is -34 Da. |